2-methyl-N-(pyridin-2-ylmethyl)cyclopentan-1-amine
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Overview
Description
2-methyl-N-(pyridin-2-ylmethyl)cyclopentan-1-amine is an organic compound with a molecular formula of C13H18N2 This compound features a cyclopentane ring substituted with a methyl group and an amine group bonded to a pyridin-2-ylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(pyridin-2-ylmethyl)cyclopentan-1-amine can be achieved through several methods. One common approach involves the reaction of 2-aminopyridine with a suitable cyclopentanone derivative under specific conditions. For instance, the reaction can be carried out in the presence of iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene, which promotes C–C bond cleavage and subsequent formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(pyridin-2-ylmethyl)cyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and other oxidizing agents.
Reduction: LiAlH4, NaBH4, and other reducing agents.
Substitution: Various nucleophiles such as halides, alkoxides, and amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-methyl-N-(pyridin-2-ylmethyl)cyclopentan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme interactions and protein-ligand binding.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-methyl-N-(pyridin-2-ylmethyl)cyclopentan-1-amine involves its interaction with specific molecular targets. The pyridin-2-ylmethyl moiety can form coordination bonds with metal ions, influencing various biochemical pathways. Additionally, the compound’s amine group can participate in hydrogen bonding and other non-covalent interactions, affecting its biological activity .
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-2-ylmethyl)cyclopentan-1-amine
- 2-methyl-N-(pyridin-2-yl)cyclopentan-1-amine
- N-(quinolin-2-ylmethyl)cyclopentan-1-amine
Uniqueness
2-methyl-N-(pyridin-2-ylmethyl)cyclopentan-1-amine is unique due to the presence of both a methyl group and a pyridin-2-ylmethyl moiety on the cyclopentane ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C12H18N2 |
---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
2-methyl-N-(pyridin-2-ylmethyl)cyclopentan-1-amine |
InChI |
InChI=1S/C12H18N2/c1-10-5-4-7-12(10)14-9-11-6-2-3-8-13-11/h2-3,6,8,10,12,14H,4-5,7,9H2,1H3 |
InChI Key |
BTKQSQMIGNEMNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC1NCC2=CC=CC=N2 |
Origin of Product |
United States |
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